molecular formula C7H8O4S B13569188 Hydroxymethylbenzenesulphonic acid CAS No. 50851-56-4

Hydroxymethylbenzenesulphonic acid

Cat. No.: B13569188
CAS No.: 50851-56-4
M. Wt: 188.20 g/mol
InChI Key: PUVZCXOXLTYJCV-UHFFFAOYSA-N
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Description

Hydroxymethylbenzenesulphonic acid, also known as 2-(hydroxymethyl)benzenesulfonic acid, is an organic compound with the molecular formula C7H8O4S. It is a derivative of benzenesulfonic acid, where a hydroxymethyl group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxymethylbenzenesulphonic acid can be synthesized through several methods. One common method involves the sulfonation of benzyl alcohol using sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the desired product. Another method involves the reaction of benzyl chloride with sodium sulfite, followed by oxidation to introduce the sulfonic acid group.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may include steps such as sulfonation, neutralization, and purification to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Hydroxymethylbenzenesulphonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The sulfonic acid group can be reduced to a sulfonate group under specific conditions.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.

Major Products

    Oxidation: Formation of 2-carboxybenzenesulfonic acid.

    Reduction: Formation of benzenesulfonate derivatives.

    Substitution: Formation of various substituted benzenesulfonic acid derivatives.

Scientific Research Applications

Hydroxymethylbenzenesulphonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of detergents, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of hydroxymethylbenzenesulphonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The hydroxymethyl group can participate in redox reactions, affecting the redox state of the target molecules.

Comparison with Similar Compounds

Hydroxymethylbenzenesulphonic acid can be compared with other similar compounds, such as:

    Benzenesulfonic acid: Lacks the hydroxymethyl group, making it less versatile in certain reactions.

    4-(Hydroxymethyl)benzenesulfonic acid: Similar structure but with the hydroxymethyl group in a different position, leading to different reactivity and applications.

This compound is unique due to the presence of both the hydroxymethyl and sulfonic acid groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

50851-56-4

Molecular Formula

C7H8O4S

Molecular Weight

188.20 g/mol

IUPAC Name

2-(hydroxymethyl)benzenesulfonic acid

InChI

InChI=1S/C7H8O4S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-4,8H,5H2,(H,9,10,11)

InChI Key

PUVZCXOXLTYJCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CO)S(=O)(=O)O

Origin of Product

United States

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